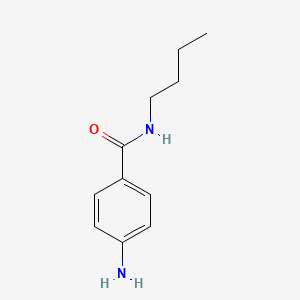

4-amino-N-butylbenzamide

Übersicht

Beschreibung

The compound 4-amino-N-butylbenzamide is a derivative of benzamide with an amino group at the 4-position and a butyl group attached to the nitrogen atom of the amide group. While the provided papers do not directly discuss 4-amino-N-butylbenzamide, they do provide insights into the chemistry of related 4-aminobenzamide compounds, which can be used to infer some aspects of the target compound's behavior and properties.

Synthesis Analysis

The synthesis of 4-aminobenzamide derivatives typically involves the acylation of amines followed by catalytic hydrogenation. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was achieved using 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide and chlorosulfonic acid as starting materials, with methanol as a solvent and Raney-Ni as a catalyst . Another synthesis route for a similar compound, 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, involved acylation and catalytic hydrogenation with Raney-Ni as a catalyst under specific conditions . These methods could potentially be adapted for the synthesis of 4-amino-N-butylbenzamide by using the appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of 4-aminobenzamide derivatives is characterized by the presence of an amide group and an amino group on the benzene ring. The position of these groups can influence the compound's reactivity and interactions. For example, the crystal structures of various (N-pyridylmethylene)aminobenzamides showed different hydrogen-bond interactions, indicating structural flexibility that could be relevant for co-crystallization reactions . This flexibility might also be present in 4-amino-N-butylbenzamide, affecting its crystalline properties and potential for forming supramolecular structures.

Chemical Reactions Analysis

4-Aminobenzamide derivatives can participate in various chemical reactions. For instance, N-fluorobenzamides were involved in a formal [4+2] cycloaddition reaction with maleic anhydride, leading to fluorescent aminonaphthalic anhydrides . Although 4-amino-N-butylbenzamide is not a fluorinated compound, this information suggests that 4-aminobenzamide derivatives can engage in cycloaddition reactions, which could be relevant for the synthesis of complex molecules or materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminobenzamide derivatives can vary based on their structure. For example, the anticonvulsant activity of a series of 4-aminobenzamides was evaluated, and it was found that the introduction of different alkyl groups affected their potency and protective index . This suggests that the butyl group in 4-amino-N-butylbenzamide could influence its biological activity and pharmacological profile. Additionally, the reductive chemistry of benzamide derivatives, such as the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, revealed that the reduction of nitro groups to amines significantly increased cytotoxicity . While 4-amino-N-butylbenzamide does not contain nitro groups, this information highlights the importance of functional groups in determining the reactivity and biological effects of benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

A significant application of 4-amino-N-butylbenzamide and its derivatives is in the field of anticonvulsant activity. Research has shown that certain 4-aminobenzamides, including 4-amino-N-butylbenzamide, have been effective against seizures induced by electroshock and pentylenetetrazole in animal models. These compounds have shown promise in comparison to established anticonvulsant drugs like phenobarbital and phenytoin (Clark et al., 1984).

Infrared Study of N-butylbenzamide - Aromatic Donor Systems

An infrared study of N-butylbenzamide with aromatic donor systems has been conducted. This research is part of a broader investigation into the behavior of N-substituted amides in solutions. The study specifically focused on the hydrogen-bonded complex formation between amides like N-butylbenzamide and aromatic hydrocarbons, offering insights into the interactions and behavior of these compounds (Nikolić et al., 1984).

Mass Spectrometry and Fragmentation Studies

4-amino-N-butylbenzamide derivatives have been studied using electrospray and collision-induced dissociation (CID) fragmentation spectrometry. This research provides valuable insights into the molecular structure and behavior of these compounds under various conditions. Such studies are crucial for understanding the properties and potential applications of these derivatives (Harvey, 2000).

Electrochemical Oxidation and Antioxidant Activity

Studies on the electrochemical oxidation of amino-substituted benzamide derivatives, including 4-amino-N-butylbenzamide, have been conducted. These compounds are attractive due to their potential as powerful antioxidants, capable of scavenging free radicals. Understanding their electrochemical behavior is key to grasping their antioxidant properties (Jovanović et al., 2020).

Solubility and Thermodynamic Properties

The solubility of 4-aminobenzamide in various solvents has been measured, and models have been applied to correlate the relationship between temperature and solubility. Such studies are crucial for understanding the dissolution behavior of 4-amino-N-butylbenzamide, which is essential for its practical applications in various fields (Ouyang et al., 2019).

Electropolymerization and Electrochemical Transducers

Research into the electropolymerization of phenol and aniline derivatives, including 4-amino-N-butylbenzamide, has been conducted. This work is pivotal for the development of polymer films derived from these compounds, which can be used as electrochemical transducers. Such advancements have applications in the development of sensors and other electronic devices (Santos et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXMHAHQLCYFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509998 | |

| Record name | 4-Amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-butylbenzamide | |

CAS RN |

51207-84-2 | |

| Record name | 4-Amino-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

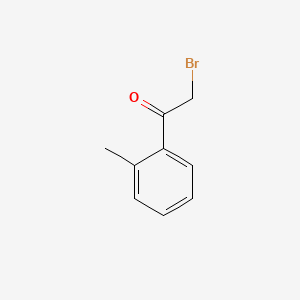

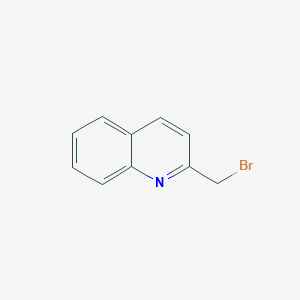

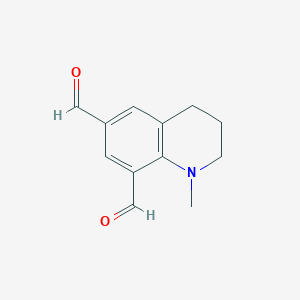

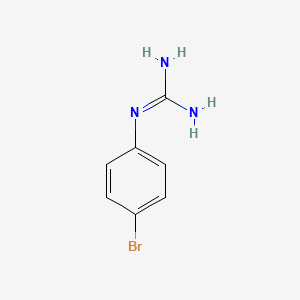

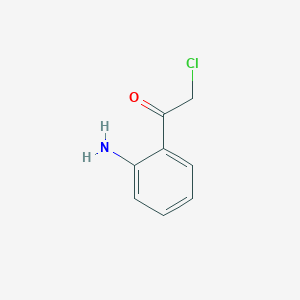

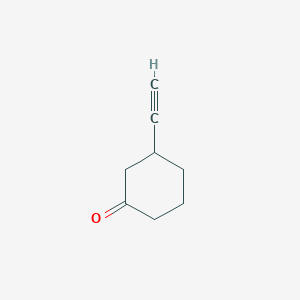

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)